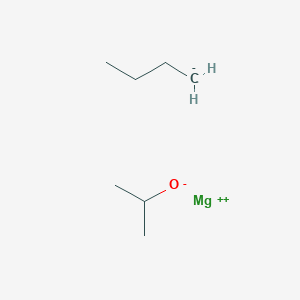
Magnesium;butane;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;butane;propan-2-olate is a useful research compound. Its molecular formula is C7H16MgO and its molecular weight is 140.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Reagent in Organic Synthesis
Magnesium butane propan-2-olate serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and can act as a nucleophile in various reactions. The compound's reactivity can be harnessed to create complex organic molecules, making it valuable in pharmaceutical chemistry and materials science.
Polymerization Catalysts
In the field of polymer chemistry, magnesium butane propan-2-olate has been explored as a carrier for olefin polymerization catalysts. Its ability to stabilize metal ions makes it an attractive option for enhancing the efficiency of polymerization processes. Studies have indicated that magnesium-based catalysts can lead to improved polymer properties, such as higher molecular weights and better thermal stability .
Biological Applications
Therapeutic Investigations
Research into the biological applications of magnesium butane propan-2-olate has revealed its potential therapeutic uses. Interaction studies have focused on how this compound binds with enzymes and receptors, which may elucidate its role in modulating biological pathways. These interactions are critical for understanding the compound's safety profiles and efficacy in therapeutic contexts.
Cellular Function Modulation
The compound's ability to affect cellular functions positions it as a candidate for further studies in drug development. Its unique structure allows for specific interactions within biological systems, potentially leading to novel treatments for various diseases.
Case Studies and Research Findings
Case Study: Catalyst Development
A notable study investigated the use of magnesium butane propan-2-olate as a catalyst for olefin polymerization. Researchers found that when used in combination with specific co-catalysts, it significantly enhanced polymer yield and quality compared to traditional catalysts. The study concluded that this compound could be pivotal in developing new materials with tailored properties .
Case Study: Biological Activity Assessment
Another research project focused on evaluating the biological activity of magnesium butane propan-2-olate through enzyme binding assays. The results indicated that this compound exhibited promising binding affinity towards certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease therapies .
Propriétés
Numéro CAS |
10175-15-2 |
|---|---|
Formule moléculaire |
C7H16MgO |
Poids moléculaire |
140.51 g/mol |
Nom IUPAC |
magnesium;butane;propan-2-olate |
InChI |
InChI=1S/C4H9.C3H7O.Mg/c1-3-4-2;1-3(2)4;/h1,3-4H2,2H3;3H,1-2H3;/q2*-1;+2 |
Clé InChI |
ZUSBKSKYXHYVGV-UHFFFAOYSA-N |
SMILES |
CCC[CH2-].CC(C)[O-].[Mg+2] |
SMILES canonique |
CCC[CH2-].CC(C)[O-].[Mg+2] |
Key on ui other cas no. |
10175-15-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















